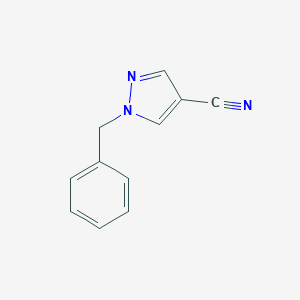

1-Benzyl-1H-pyrazole-4-carbonitrile

Description

Propriétés

IUPAC Name |

1-benzylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-6-11-7-13-14(9-11)8-10-4-2-1-3-5-10/h1-5,7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGFLGKRYHSMKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559362 | |

| Record name | 1-Benzyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121358-86-9 | |

| Record name | 1-Benzyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Chemical Reactions of 1 Benzyl 1h Pyrazole 4 Carbonitrile

Precursor Synthesis and Reactant Selection

The careful selection of starting materials is crucial for the successful synthesis of 1-benzyl-1H-pyrazole-4-carbonitrile and its analogues. The choice of reactants not only influences the reaction pathway but also determines the final structure and yield of the product.

Benzylhydrazine (B1204620) dihydrochloride (B599025) is a key reagent in the synthesis of 1-benzyl substituted pyrazoles. orgsyn.org Its use in a one-pot, regioselective synthesis involves the initial formation of a hydrazone. For instance, the reaction of 4-chlorobenzaldehyde (B46862) with benzylhydrazine dihydrochloride in a mixture of methanol (B129727) and water leads to the formation of the corresponding hydrazone. orgsyn.org This intermediate is then reacted with a suitable partner, such as a β-nitrostyrene derivative, to construct the pyrazole (B372694) ring. The dihydrochloride salt form of benzylhydrazine is stable and can be conveniently handled. orgsyn.org The presence of water is noted to be necessary for both hydrazone and pyrazole formation when using the hydrochloride salt of the hydrazine (B178648). orgsyn.org

A typical procedure involves dissolving the aldehyde in methanol and water, followed by the addition of benzylhydrazine dihydrochloride. orgsyn.org The reaction mixture is stirred at room temperature to allow for the complete formation of the hydrazone before the addition of the next reactant. orgsyn.org

Table 1: Example of a reaction utilizing Benzylhydrazine Dihydrochloride

| Reactant 1 | Reactant 2 | Solvent | Product |

| 4-Chlorobenzaldehyde | Benzylhydrazine dihydrochloride | Methanol/Water | 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole |

Data derived from a study on regioselective pyrazole synthesis. orgsyn.org

Bases play a critical role in directing the regioselectivity of pyrazole synthesis. In the formation of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile, the choice of base can influence which nitrogen atom of the hydrazine derivative attacks the electrophilic center, thereby determining the final arrangement of substituents on the pyrazole ring. For instance, in the reaction of arylhydrazines with diethyl [(dimethylamino)methylene]malonate, an acid-catalyzed transamination is followed by a base-catalyzed cyclization of the intermediate hydrazone to yield 5-hydroxy-1H-pyrazoles. nih.gov The use of a strong base can deprotonate the more acidic amino group of an N-acetyl-N'-arylhydrazine, making it more reactive and leading to the formation of specific regioisomers. nih.gov

The regioselective synthesis of pyrazoles remains a significant challenge, and the strategic use of bases is a key tool for chemists to control the outcome of these reactions. orgsyn.orgnih.gov

(Ethoxymethylene)malononitrile is a versatile and highly reactive precursor for the synthesis of pyrazole-4-carbonitriles. scirp.orgrsc.org Its reaction with hydrazine derivatives provides a direct route to the pyrazole core. The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles can be achieved through a Michael-type addition reaction between (ethoxymethylene)malononitrile and various aryl hydrazines. scirp.org This one-step reaction often proceeds with high regioselectivity, yielding the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile as the exclusive product, without the formation of the 3-amino regioisomer or uncyclized hydrazide. scirp.org

The reaction is typically carried out by heating an equimolar ratio of the substituted phenylhydrazine (B124118) and 2-(ethoxymethylene)malononitrile in a solvent like ethanol. rsc.org After the reaction is complete, the product often precipitates upon cooling or addition of water and can be isolated by filtration. rsc.orgresearchgate.net

Table 2: Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles using (Ethoxymethylene)malononitrile

| Aryl Hydrazine | Solvent | Product |

| Phenylhydrazine | Ethanol | 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile |

| Fluorinated aryl hydrazines | Ethanol/Fluorinated ethanol | 5-amino-1-(fluorinated aryl)-1H-pyrazole-4-carbonitriles |

Data compiled from studies on pyrazole synthesis. scirp.orgresearchgate.net

Active methylene (B1212753) reagents, such as malononitrile, are fundamental building blocks in one-pot condensation reactions for the synthesis of pyrazole derivatives. biointerfaceresearch.combohrium.com These reactions often proceed through a series of tandem steps, including Knoevenagel condensation and Michael addition, followed by cyclization. For example, a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and phenylhydrazine can yield 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile. researchgate.netresearchgate.net

These reactions can be promoted by various catalysts, including environmentally benign options like sodium chloride in aqueous media, or heterogeneous catalysts such as sulfated polyvinyl alcohol (SPVA). bohrium.comresearchgate.net The use of such catalysts can lead to high yields, shorter reaction times, and simpler work-up procedures. biointerfaceresearch.comresearchgate.net

The cyclocondensation of hydrazine derivatives with 1,3-difunctional compounds is a classic and widely used method for the synthesis of the pyrazole ring, often referred to as the Knorr synthesis. beilstein-journals.orgresearchgate.net This approach involves the reaction of a hydrazine, such as phenylhydrazine or benzylhydrazine, with a compound containing two electrophilic centers separated by a carbon atom, like a 1,3-diketone or an α,β-unsaturated ketone. beilstein-journals.orgnih.gov

The reaction of cross-conjugated enynones with arylhydrazines, for instance, leads to the regioselective synthesis of pyrazole derivatives without the need for special conditions like high temperatures or catalysts. nih.gov The nature of the substituents on both the hydrazine and the 1,3-dicarbonyl compound can influence the reaction pathway and the final product structure. beilstein-journals.orgnih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as a powerful and efficient strategy for the synthesis of complex molecules like this compound and its derivatives. beilstein-journals.orgnih.gov MCRs offer several advantages over traditional multi-step synthesis, including higher atom economy, reduced waste, and simplified purification procedures. nih.gov

The synthesis of pyrazole-4-carbonitriles can be achieved through a three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative. researchgate.netbeilstein-journals.org Four-component reactions have also been developed, for example, by reacting an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate, to produce highly substituted pyrano[2,3-c]pyrazoles. beilstein-journals.orgnih.gov These reactions can be catalyzed by a variety of substances, including simple molecules like piperidine, ionic liquids, or nanoparticles. nih.gov The diversity-oriented nature of MCRs allows for the creation of large libraries of pyrazole derivatives for biological screening. beilstein-journals.org

Multicomponent Reactions (MCRs) for Synthesis.

Three-Component Cyclocondensation

A prevalent and efficient method for synthesizing the pyrazole core of this compound involves a one-pot, three-component cyclocondensation reaction. semanticscholar.orgresearchgate.net This reaction typically brings together malononitrile, an appropriate aldehyde (like benzaldehyde), and a hydrazine derivative (such as benzylhydrazine). semanticscholar.orgresearchgate.net The convergence of these three components allows for the rapid assembly of the highly functionalized pyrazole ring. researchgate.net This methodology is celebrated for its high atom economy and the ability to generate molecular diversity in a single synthetic step. semanticscholar.orgresearchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Key Features |

| Malononitrile | Aldehyde | Hydrazine Derivative | 1-Substituted-1H-pyrazole-4-carbonitrile | One-pot synthesis, high atom economy, rapid construction of pyrazole core. semanticscholar.orgresearchgate.netresearchgate.net |

Importance of Solvents and Catalysts in Reaction Efficiency

The choice of solvent and catalyst is paramount in dictating the efficiency, yield, and environmental impact of pyrazole synthesis. jetir.orgmdpi.com Various catalysts, from simple inorganic salts to complex organocatalysts, have been employed to enhance reaction rates and selectivity. semanticscholar.orgjetir.org The solvent system not only facilitates the reaction but can also influence the reaction pathway and the ease of product isolation. semanticscholar.orgfrontiersin.org

| Catalyst/Solvent System | Impact on Reaction | Reference |

| Sodium Chloride in Aqueous Media | Accelerates reaction, eco-friendly. | semanticscholar.org |

| L-Proline | Biodegradable organocatalyst, promotes green synthesis. | frontiersin.org |

| Nano-ZnO | Efficient for condensation reactions. | mdpi.com |

| Ethylene Glycol | Effective solvent for room temperature synthesis. | mdpi.com |

| Deep Eutectic Solvents (e.g., Choline chloride/urea) | Green, recyclable solvent. | researchgate.net |

Green Chemistry Approaches

In recent years, a significant shift towards "green" synthesis has been observed, emphasizing the use of environmentally benign solvents and catalysts. frontiersin.orgnih.gov Aqueous media, often in the presence of simple and non-toxic catalysts like sodium chloride, have been successfully used for the synthesis of pyrazole-4-carbonitriles. semanticscholar.org This approach avoids hazardous organic solvents and often simplifies the work-up procedure. semanticscholar.org

L-proline, a naturally occurring amino acid, has emerged as a highly effective and biodegradable organocatalyst for various heterocyclic syntheses, including those of pyrazole derivatives. frontiersin.orgcore.ac.ukmdpi.com Its use aligns with the principles of green chemistry by providing a metal-free catalytic system that is both efficient and sustainable. frontiersin.orgmdpi.com These green methodologies often result in high yields, shorter reaction times, and a reduced environmental footprint. semanticscholar.orgnih.gov

Reaction Mechanisms and Pathways

Understanding the underlying reaction mechanisms is crucial for optimizing the synthesis of this compound and for the rational design of new synthetic routes.

Michael-Type Addition Reactions

The formation of the pyrazole ring often involves a Michael-type addition as a key step. nih.gov In the context of pyrazole-4-carbonitrile synthesis, a nucleophile, typically derived from the hydrazine, attacks an activated alkene. This alkene is often formed in situ from the condensation of the aldehyde and malononitrile. chim.it The Michael addition initiates the cascade of reactions leading to the final heterocyclic product. The efficiency of this step can be significantly influenced by the choice of base or catalyst, which activates the nucleophile. nih.gov

Cyclocondensation Reactions in Pyrazole Ring Formation

Cyclocondensation is the cornerstone of pyrazole synthesis, involving the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine. beilstein-journals.orgresearchgate.net In the three-component synthesis of this compound, the intermediate formed after the initial condensation and Michael addition undergoes a cyclization reaction. researchgate.net This intramolecular reaction involves the nucleophilic attack of one of the nitrogen atoms of the hydrazine moiety onto a carbonyl or cyano group, followed by dehydration to form the stable aromatic pyrazole ring. jetir.orgresearchgate.netnih.gov The regioselectivity of this cyclization can be a critical factor, especially when using unsymmetrical dicarbonyl precursors or substituted hydrazines. mdpi.combeilstein-journals.org

Intramolecular Cyclization Processes

Intramolecular cyclization is a critical step in many synthetic routes to pyrazole derivatives. acs.org Following the initial intermolecular reactions that assemble the necessary atoms, an intramolecular ring-closing step takes place to form the heterocyclic core. acs.org In some methodologies, this cyclization is spontaneous, while in others, it may require promotion by a catalyst or a change in reaction conditions. acs.org The efficiency and regiochemical outcome of the intramolecular cyclization are often dictated by the steric and electronic properties of the substituents on the acyclic precursor.

Diazotization Reactions and Formation of Intermediates

Diazotization reactions are a cornerstone in the functionalization of pyrazoles, particularly those bearing an amino group. The precursor, 5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile, serves as a key intermediate for these transformations. biosynth.com This compound contains a highly reactive primary amino group at the C5 position of the pyrazole ring, which can be converted into a diazonium salt upon treatment with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).

The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions. For instance, in syntheses involving the related 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles, aryl diazonium chloride salts are coupled with the aminopyrazole to yield triazenpyrazole-4-carbonitriles. wikipedia.org This type of coupling reaction highlights the utility of the diazonium intermediate in forming new nitrogen-carbon or nitrogen-nitrogen bonds, leading to more complex molecular architectures. wikipedia.org The reactivity of 5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile in such diazotization reactions has been noted for its biological relevance. biosynth.com

The general scheme for the diazotization of an aminopyrazole is as follows:

Step 1: Diazotization: The amino group on the pyrazole ring attacks the nitrosonium ion (NO⁺) to form a diazonium salt.

Step 2: Coupling/Substitution: The diazonium group, being an excellent leaving group (N₂), can be displaced by a wide range of nucleophiles or participate in coupling reactions.

These reactions are pivotal for creating diverse libraries of pyrazole derivatives by modifying the C5 position.

Electrophilic Aromatic Substitution in Pyrazole Functionalization

The pyrazole ring is an aromatic heterocycle and, as such, can undergo electrophilic aromatic substitution (EAS) reactions, although its reactivity is influenced by the nitrogen atoms and existing substituents. nih.gov EAS is a fundamental process for introducing functional groups onto the pyrazole core. The mechanism involves an initial attack by the pi-electron system of the aromatic ring on a strong electrophile, leading to a resonance-stabilized carbocation intermediate (also known as a sigma complex or arenium ion). nih.gov A subsequent deprotonation step restores the aromaticity of the ring. nih.gov

A classic example of EAS used to functionalize pyrazole scaffolds is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto the ring, typically at the C4 position. For instance, 1,3-disubstituted-1H-pyrazole-4-carbaldehydes can be synthesized from the corresponding hydrazones via the Vilsmeier-Haack reaction. nih.gov This process uses a Vilsmeier reagent (formed from a substituted amide like dimethylformamide and phosphorus oxychloride) as the electrophile. The resulting pyrazole-4-carbaldehyde is a valuable intermediate for further derivatization. nih.gov

Table 1: Key Electrophilic Aromatic Substitution Reactions

| Reaction Name | Electrophile (E+) | Group Introduced | Catalyst/Reagents |

| Nitration | NO₂⁺ (Nitronium ion) | -NO₂ | HNO₃/H₂SO₄ |

| Halogenation | Cl⁺, Br⁺ | -Cl, -Br | Cl₂/FeCl₃, Br₂/FeBr₃ |

| Sulfonation | SO₃ | -SO₃H | Fuming H₂SO₄ |

| Friedel-Crafts Acylation | R-C=O⁺ (Acylium ion) | -C(O)R | RCOCl/AlCl₃ |

| Vilsmeier-Haack Reaction | [ClCH=N(CH₃)₂]⁺ | -CHO | POCl₃/DMF |

Role of Tautomerism in Pyrazole Synthesis

Tautomerism, the phenomenon where isomers interconvert through the migration of a proton, plays a critical role in the synthesis and reactivity of pyrazole derivatives. In the context of pyrazole synthesis starting from 5-aminopyrazole precursors, tautomeric equilibria can dictate the final product structure. The 5-aminopyrazole nucleus can exist in different tautomeric forms, influencing which nitrogen atom participates in cyclization reactions.

For example, when condensing 1-NH-5-aminopyrazole with an enaminone, the reaction can lead to a pyrazolo[1,5-a]pyrimidine. mdpi.com This outcome is the result of cyclization involving the ring nitrogen at position 1 (N1). However, if the N1 position is substituted (e.g., with a phenyl group), the exocyclic amino group is forced to participate in the cyclization, leading to the isomeric pyrazolo[3,4-b]pyridine derivative. mdpi.com This demonstrates how blocking a specific tautomeric form by substitution (like the benzyl (B1604629) group in this compound) can direct the course of a reaction.

Rearrangement processes during synthesis can also be driven by tautomerism. In the synthesis of a 4,6-dithioxopyrazolo[3,4-d]pyrimidine derivative from a 5-Amino-1H-pyrazol-4-carbonitrile derivative, a thiazine (B8601807) intermediate was observed to rearrange under basic conditions (NaOH), a process facilitated by tautomeric shifts within the heterocyclic system. nih.gov

Hydro-dediazoniation Processes

Hydro-dediazoniation is a synthetic transformation that involves the replacement of a diazonium group with a hydrogen atom. This "defunctionalization" strategy is particularly useful in multi-step syntheses where an amino group is initially used as a powerful directing group to control regioselectivity and is no longer needed in the final product. chemsynthesis.com

The process begins with the standard diazotization of a primary aromatic amine (such as an aminopyrazole) to form a diazonium salt. The subsequent removal of the diazonium group and its replacement by hydrogen can be challenging for heterocyclic systems like pyrazoles, which often form unstable diazonium salts, leading to poor yields in traditional batch procedures. chemsynthesis.com

Modern approaches have utilized flow chemistry to improve the efficiency of hydro-dediazoniation for heterocyclic compounds. chemsynthesis.com In this method, the unstable diazonium intermediate is generated and immediately consumed in a continuous stream. The mechanism involves a one-electron reduction of the diazonium species to form an aryl radical, which then abstracts a hydrogen atom from a hydride source (e.g., a solvent like THF) to yield the final deaminated product. chemsynthesis.com This technique allows for the efficient deamination of amino-pyrazoles, providing a clean method to access specific substitution patterns that might otherwise be difficult to achieve. chemsynthesis.com

Regioselectivity and Chemo-selectivity in Synthesis

Controlling regioselectivity (where on a molecule a reaction occurs) and chemo-selectivity (which functional group reacts) is paramount in the synthesis of substituted pyrazoles like this compound. The formation of the pyrazole ring itself from asymmetric precursors offers a clear example of the need for regiochemical control.

The synthesis of N1-substituted pyrazoles from substituted hydrazines, such as benzylhydrazine, is a key step where regioselectivity is crucial. In one-pot condensations involving an active methylene reagent, an isothiocyanate, and benzylhydrazine, the reaction conditions proved to be highly regio- and chemo-selective. nih.gov Out of the two non-equivalent nitrogen atoms in benzylhydrazine, it is the substituted nitrogen that selectively acts as the nucleophile to form the N1-substituted pyrazole derivative. nih.gov This selectivity ensures that the benzyl group is positioned at the N1 of the pyrazole ring, as desired for the target compound.

Further illustrating this principle, the synthesis of isomeric hydroxy-substituted 1-aryl-1H-pyrazole-4-carboxylates requires distinct, regioselective strategies. biosynth.com The synthesis of the 5-hydroxy regioisomer is achieved via base-catalyzed cyclization of an intermediate hydrazone, while the 3-hydroxy regioisomer requires a different pathway involving acylation of the hydrazine followed by cyclization with a different reagent. biosynth.com These examples underscore that the choice of reagents and reaction sequence is critical for directing functional groups to specific positions on the pyrazole core.

Derivatization and Functionalization Strategies

The this compound scaffold is a versatile platform for further chemical modification. The nitrile and pyrazole ring functionalities serve as handles for a wide range of derivatization reactions to produce novel compounds with potential applications in medicinal chemistry.

One common strategy involves the functionalization of precursors like 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. The amino group can be diazotized and coupled with other aromatic compounds to form triazene (B1217601) derivatives. wikipedia.org The nitrile group (CN) itself is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up numerous avenues for further modification.

The pyrazole ring can also be functionalized directly. The Vilsmeier-Haack reaction, for example, converts the C4 position into a carbaldehyde. nih.gov This aldehyde can then participate in condensations and other reactions to build more complex side chains. Furthermore, libraries of 1-benzyl-1H-pyrazole derivatives have been synthesized to explore structure-activity relationships, for example, as kinase inhibitors. This involves the systematic introduction of different substituents onto the pyrazole or benzyl rings to optimize biological activity.

Table 2: Examples of Derivatization Reactions

| Starting Material | Reagents | Functional Group Transformation | Product Type | Reference |

| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Aryl diazonium chloride | Amino group to Triazene | Triazenpyrazole-4-carbonitrile | wikipedia.org |

| Hydrazones | Vilsmeier-Haack Reagent (POCl₃/DMF) | C-H to C-CHO | Pyrazole-4-carbaldehyde | nih.gov |

| 1-Benzyl-1H-pyrazole precursor | Various reagents | Introduction of diverse substituents | Library of kinase inhibitors |

Introduction of Side Chains onto the Pyrazole Core

The introduction of side chains onto the pyrazole core is a key strategy for modulating the physicochemical and biological properties of the molecule. This can be achieved either during the initial ring synthesis or by post-synthetic modification of a pre-formed pyrazole ring.

In the synthesis of highly functionalized phenylaminopyrazoles, side chains are incorporated by using substituted starting materials in a one-pot reaction. nih.gov By using benzyl-hydrazine and various active methylene reagents, pyrazoles with specific substituents at positions 1, 3, and 4 can be prepared in a controlled manner. nih.gov

Furthermore, in the development of receptor interacting protein 1 (RIP1) kinase inhibitors, a series of 1-benzyl-1H-pyrazole derivatives were synthesized. This involved structural optimization where different chemical moieties were introduced onto the core structure to enhance potency and efficacy. This systematic derivatization led to the discovery of a potent inhibitor, demonstrating the power of introducing diverse side chains to fine-tune biological activity.

Conversion to Carboxamide Derivatives

The transformation of a nitrile, such as this compound, into a carboxamide is a fundamental reaction in organic synthesis, typically achieved through hydrolysis. This process can be performed under either acidic or basic conditions.

Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbon atom of the nitrile group. This forms an intermediate that, upon protonation (typically from water), yields the amide. The reaction can often be stopped at the amide stage by using milder conditions, such as controlled temperatures below 100°C. youtube.com However, employing more vigorous conditions, like prolonged heating or strong bases, will lead to further hydrolysis of the amide to the corresponding carboxylate salt, which can then be neutralized to form a carboxylic acid. youtube.com

Acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic and susceptible to attack by water. The resulting intermediate undergoes tautomerization to form the amide. In acidic media, it is generally more difficult to isolate the amide, as the reaction tends to proceed to the carboxylic acid. youtube.com

General Reaction Scheme for Nitrile Hydrolysis:

Acid-Catalyzed Hydrolysis R-C≡N + H₃O⁺ → [R-C(OH)=NH₂⁺] → R-C(=O)NH₂ + H⁺

Base-Catalyzed HydrolysisOptimization of Reaction Conditions and Yields

The efficient synthesis of this compound and related pyrazole derivatives is crucial for their application in research and development. Optimization of reaction conditions focuses on maximizing yield and purity by adjusting parameters such as temperature, reaction time, catalysts, and the electronic and steric nature of the reactants.

A common route to substituted pyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For instance, the synthesis of 1-benzyl-pyrazoles can proceed from benzylhydrazine and a suitable β-nitrostyrene derivative. orgsyn.org Research into these syntheses has shown that both steric and electronic factors significantly influence the reaction's success and yield. orgsyn.org

For example, while primary alkyl hydrazines like methylhydrazine and benzylhydrazine react smoothly, bulkier groups such as isopropylhydrazine result in significantly slower reactions and lower yields. orgsyn.org Similarly, the electronic properties of the aldehyde precursor play a key role; electron-donating or weakly electron-withdrawing groups on the aldehyde generally lead to good yields of the pyrazole product. orgsyn.org

Modern synthetic methods, such as transition-metal-free [3+2] cycloaddition reactions, offer alternative and efficient routes for constructing the pyrazole core, sometimes achieving yields of up to 77%. rsc.org The optimization process often involves screening various catalysts, solvents, and temperature profiles to find the ideal conditions for a specific set of substrates.

Table 1: Effect of Hydrazine and Aldehyde Substituents on Pyrazole Synthesis Yield Data derived from analogous pyrazole syntheses. orgsyn.org

| R¹ Group (Hydrazine) | Aldehyde Substituent | Reaction Conditions | Yield (%) |

| Methyl | H | Room Temp, 72h | 68 |

| Benzyl | 4-Cl | Room Temp, 90h | 91 |

| Isopropyl | H | Room Temp, 7 days | 26 |

| tert-Butyl | H | Reflux, 4 days | 15 |

| Methyl | 4-NO₂ | Room Temp | 0 (Michael addition product forms) |

Table 2: Optimization of Reaction Parameters General strategies for improving pyrazole synthesis yields.

| Parameter | Variation | Effect on Yield/Reaction | Reference |

| Catalyst | Nano ZnO, L-proline | Can significantly increase yield in one-pot reactions. | researchgate.net |

| Reaction Type | [3+2] Cycloaddition | Provides an alternative route with high yields (up to 77%). | rsc.org |

| Temperature | Room Temperature vs. Reflux | Higher temperatures may be required for less reactive substrates but can also lead to side products. | orgsyn.org |

| Solvent | Aprotic vs. Protic | Aprotic dipolar solvents can sometimes give better results than traditional protic solvents like ethanol. | nih.gov |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as correlation experiments, a complete picture of the atomic arrangement in 1-Benzyl-1H-pyrazole-4-carbonitrile can be assembled.

Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of the hydrogen atoms within the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the protons on the pyrazole (B372694) ring, the benzylic methylene (B1212753) group, and the phenyl ring.

In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the two protons on the pyrazole ring appear as distinct singlets. scienceopen.comresearchgate.netamazonaws.com The proton at position 5 (H-5) is typically found further downfield than the proton at position 3 (H-3). The benzylic methylene (CH₂) protons give rise to a sharp singlet, indicating free rotation and chemical equivalence. The five protons of the phenyl group usually appear as a multiplet in the aromatic region of the spectrum. scienceopen.comresearchgate.net

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Multiplicity |

|---|---|---|

| Pyrazole H-3 | 7.74 - 7.78 | s |

| Pyrazole H-5 | 7.82 - 7.85 | s |

| Benzyl (B1604629) CH₂ | 5.32 - 5.35 | s |

| Phenyl Ar-H | 7.22 - 7.45 | m |

Data sourced from multiple studies, showing slight variations based on experimental conditions. scienceopen.comresearchgate.netamazonaws.com

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal, allowing for the complete mapping of the carbon skeleton.

The spectrum shows signals for the two sp²-hybridized carbons of the pyrazole ring, the carbon of the nitrile group (C≡N), the benzylic methylene carbon, and the carbons of the phenyl ring. The quaternary carbon C-4, to which the nitrile group is attached, appears at a characteristic upfield position for a pyrazole ring carbon, while the nitrile carbon itself is found further downfield. scienceopen.comamazonaws.com The carbons of the benzyl group's phenyl ring show characteristic shifts in the aromatic region. scienceopen.comamazonaws.com

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |

|---|---|

| Pyrazole C-3 | 134.6 |

| Pyrazole C-4 | 92.9 - 93.1 |

| Pyrazole C-5 | 142.6 - 143.1 |

| Benzyl CH₂ | 51.2 - 52.7 |

| Nitrile C≡N | 113.4 - 113.8 |

| Phenyl C (ipso) | 134.3 - 134.8 |

| Phenyl C (ortho, meta, para) | 128.3 - 129.6 |

Data compiled from published literature. scienceopen.comamazonaws.com

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are critical for unambiguous signal assignment and detailed structural confirmation. Techniques like Heteronuclear Multiple Bond Correlation (HMBC) are used to establish long-range (2-3 bond) correlations between protons and carbons. For this compound, expected HMBC correlations would include:

Correlations from the benzylic CH₂ protons to the pyrazole ring carbons (C-3 and C-5) and the ipso-carbon of the phenyl ring.

Correlations from the pyrazole proton H-3 to the pyrazole carbons C-4 and C-5.

Correlations from the pyrazole proton H-5 to the pyrazole carbons C-3 and C-4.

Experiments like the Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can establish through-space proximity of nuclei. Key expected correlations for this molecule would be between the benzylic CH₂ protons and the ortho-protons of the phenyl ring, as well as the H-5 proton of the pyrazole ring, confirming their spatial relationship. Although these experiments are standard for full characterization, specific data for this compound are not detailed in the cited literature.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

The electron ionization mass spectrum (EI-MS) of this compound shows a distinct molecular ion [M]⁺ peak corresponding to its molecular weight. researchgate.net A prominent peak in the spectrum is often the tropylium (B1234903) ion ([C₇H₇]⁺), which results from the cleavage of the benzyl group and is characteristic of benzyl-substituted compounds. researchgate.net

Table 3: Mass Spectrometry Data for this compound

| m/z (rel %) | Interpretation |

|---|---|

| 183 | [M]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Data from Electron Ionization (EI) Mass Spectrometry. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique used to determine the precise mass of the molecular ion, which in turn allows for the unambiguous confirmation of the elemental formula. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. While HRMS is a standard method for confirming the identity of a newly synthesized compound, specific HRMS data for this compound have not been reported in the referenced literature. For C₁₁H₉N₃, the calculated exact mass would be used as a reference to confirm the experimental value.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound displays several characteristic absorption bands. amazonaws.com The most prominent of these is the sharp, strong absorption from the nitrile (C≡N) group. The spectrum also shows absorptions corresponding to C-H stretching from the aromatic rings and the methylene group, as well as C=C and C=N stretching vibrations within the aromatic and pyrazole rings. amazonaws.com

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| 3109 | Aromatic C-H Stretch |

| 2231 | Nitrile (C≡N) Stretch |

| 1543 | Aromatic/Heteroaromatic C=C/C=N Stretch |

| 1455, 1440 | Aromatic C=C Stretch |

| 718, 693 | C-H Bending (out-of-plane) for monosubstituted benzene |

Data obtained from a neat sample. amazonaws.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

No specific experimental UV-Visible spectroscopic data, such as the maximum absorption wavelength (λmax), molar absorptivity (ε), or the solvent used for the analysis of this compound, has been reported in peer-reviewed scientific literature.

General studies on pyrazole derivatives indicate that their electronic spectra, typically recorded in solvents like ethanol, exhibit characteristic absorption bands in the range of 246–300 nm. These absorptions are generally attributed to π → π* and n → π* electronic transitions within the pyrazole ring and associated chromophores. However, without specific experimental data for this compound, a detailed analysis and a corresponding data table cannot be provided.

X-ray Crystallography for Solid-State Structure Determination

A crystallographic information file (CIF) or detailed X-ray diffraction data from a single-crystal study of this compound is not available in established crystallographic databases. Consequently, it is not possible to provide a data table with specific parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), crystal density, or selected bond lengths and angles.

For context, a related but distinct compound, 4-benzyl-1H-pyrazole, has been analyzed using X-ray crystallography. This analysis revealed that it crystallizes in the monoclinic crystal system with the space group P21. However, the substitution of a hydrogen atom with a benzyl group at the N1 position and the addition of a carbonitrile group at the C4 position would significantly alter the molecular packing and crystal structure. Therefore, the crystallographic data for 4-benzyl-1H-pyrazole cannot be extrapolated to this compound.

A comprehensive understanding of the solid-state architecture of this compound, including intermolecular interactions and packing motifs, awaits a dedicated single-crystal X-ray diffraction study.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used and versatile tool in computational chemistry.

A fundamental step in computational analysis is geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. For 1-Benzyl-1H-pyrazole-4-carbonitrile, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles. This process would yield a three-dimensional structure representing the most stable conformation of the molecule.

Following optimization, an analysis of the electronic structure would provide information about the distribution of electrons within the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Length | N1-N2 (pyrazole) | 1.35 Å |

| C4-C≡N (nitrile) | 1.44 Å | |

| C≡N (nitrile) | 1.16 Å | |

| N1-CH₂ (benzyl) | 1.48 Å | |

| Bond Angle | N2-N1-C5 (pyrazole) | 110° |

| C3-C4-C≡N (pyrazole-nitrile) | 178° | |

| Dihedral Angle | C5-N1-CH₂-C(phenyl) | 90° |

Note: This table is for illustrative purposes only and does not represent actual calculated data.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. Different colors on the MEP surface indicate different potential values. Typically, red regions represent negative electrostatic potential, indicating areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. Green areas represent neutral potential. For this compound, an MEP analysis would likely show a negative potential around the nitrogen atoms of the pyrazole (B372694) ring and the nitrile group, suggesting these are potential sites for electrophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the extent of electron delocalization and hyperconjugative interactions. The stabilization energy (E(2)) associated with these interactions is a key output of NBO analysis. Higher E(2) values indicate stronger interactions and greater stabilization of the molecule. For this compound, NBO analysis could elucidate the charge distribution and the nature of the chemical bonds within the pyrazole ring, the benzyl (B1604629) group, and the carbonitrile moiety.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a visual understanding of electron pairing and localization in a molecule. ELF values range from 0 to 1, where high values (close to 1) correspond to regions with a high probability of finding an electron pair, such as covalent bonds and lone pairs. LOL provides a similar picture, with high values indicating regions where localized orbitals overlap significantly. These analyses for this compound would offer a clear depiction of its chemical bonding, highlighting the core, bonding, and non-bonding electron domains.

Fukui functions are used within DFT to predict the most reactive sites in a molecule towards electrophilic, nucleophilic, and radical attacks. The function calculates the change in electron density at a particular point when an electron is added to or removed from the system. By analyzing the Fukui functions (f+, f-, and f0), one can identify the specific atoms that are most likely to act as electrophiles or nucleophiles. This analysis would provide a more quantitative prediction of the local reactivity of this compound than MEP analysis alone.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the binding of a small molecule ligand to the active site of a protein receptor. The results of a docking study are typically evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

For this compound, molecular docking studies would be instrumental in exploring its potential as a therapeutic agent. By docking this compound into the active sites of various known drug targets (e.g., kinases, enzymes), researchers could hypothesize its mechanism of action and predict its potential biological activity. The analysis would reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Table 2: Hypothetical Molecular Docking Results for this compound against a Protein Target (Illustrative)

| Protein Target | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| Example Kinase 1 | -8.5 | MET123, LEU45 | Hydrogen Bond, Hydrophobic |

| VAL67, ALA89 | Hydrophobic | ||

| Example Enzyme 2 | -7.2 | SER90, GLN11 | Hydrogen Bond |

| PHE12, TRP34 | Pi-Pi Stacking |

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Ligand-Protein Interactions and Binding Modes

Computational docking studies have been instrumental in elucidating the binding modes of pyrazole derivatives, including those structurally related to "this compound," with various protein targets. These studies predict the preferred orientation of a ligand within a protein's binding site and identify key interactions that contribute to binding affinity.

For instance, docking studies of pyrazole derivatives with receptor tyrosine kinases and protein kinases, which are crucial targets in cancer therapy, have revealed that these compounds can fit deeply within the binding pockets. nih.gov The interactions are often characterized by hydrogen bonds between the pyrazole core or its substituents and specific amino acid residues in the active site. nih.gov For example, in studies with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), residues like Leu840, Asn923, Arg1066, Cys919, and Asp1046 have been identified as key interaction points for pyrazole-based inhibitors. nih.gov The benzyl group, a key feature of "this compound," often plays a significant role in establishing hydrophobic interactions within the binding pocket, further stabilizing the ligand-protein complex.

The following table summarizes representative ligand-protein interactions for pyrazole derivatives from docking studies:

| Protein Target | Key Interacting Residues | Type of Interaction | Reference |

| VEGFR-2 (2QU5) | Leu840, Asn923, Arg1066, Cys919, Asp1046 | Hydrogen Bonding, Hydrophobic | nih.gov |

| Aurora A (2W1G) | Not specified | Not specified | nih.gov |

| CDK2 (2VTO) | Not specified | Not specified | nih.gov |

It is important to note that while some derivatives form multiple hydrogen bonds, others may primarily rely on hydrophobic and van der Waals interactions for their binding affinity. nih.gov The specific substitution pattern on the pyrazole and benzyl rings dictates the precise nature of these interactions.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complexes predicted by docking studies, offering insights into their stability and conformational changes over time. eurasianjournals.comrsc.org These simulations are crucial for validating the initial docking poses and understanding the flexibility of both the ligand and the protein binding site. eurasianjournals.comresearchgate.net

MD simulations performed on pyrazole-containing imide derivatives have demonstrated the stability of the ligand within the binding site of proteins like Hsp90a. researchgate.net The root mean square deviation (RMSD) of the protein backbone and the root mean square fluctuation (RMSF) of the side-chain atoms are key parameters analyzed in these simulations. researchgate.net Stable RMSD values for the protein-ligand complex over the simulation period suggest a stable binding mode. researchgate.netnih.gov

For example, 50-nanosecond MD simulations have been used to confirm the stability of pyrazole-carboxamides docked into the active sites of human carbonic anhydrase I and II. nih.gov These simulations revealed only minor conformational changes and fluctuations, indicating a stable binding interaction. nih.gov While specific MD simulation data for "this compound" is not extensively available, the results from structurally similar compounds underscore the utility of this technique in assessing the dynamic behavior of pyrazole-based ligands within their biological targets. eurasianjournals.comresearchgate.netnih.gov

Quantum Chemical Calculations for Stability and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules like "this compound". eurasianjournals.comdntb.gov.ua These calculations provide valuable information on molecular geometries, charge distributions, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's chemical behavior. researchgate.net

Studies on pyrazole derivatives have utilized methods like B3LYP with various basis sets to determine their stable conformations and electronic properties. nih.gov The calculated net charges and molecular electrostatic potential (MESP) surfaces help to identify the regions of the molecule that are electron-rich or electron-poor, which is critical for predicting how the molecule will interact with other species. researchgate.net For instance, the presence of an electron-withdrawing cyanide group in "this compound" would be expected to influence the electron distribution across the pyrazole ring. researchgate.net

The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally implies higher reactivity. Quantum chemical calculations have been employed to determine these values for various substituted pyrazoles, providing insights into how different functional groups affect their stability and potential for chemical reactions. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. ijnrd.orgjocpr.com These analyses systematically modify the chemical structure of a molecule and evaluate the effect of these changes on its biological potency.

For derivatives of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside, SAR studies have shown that modifying the substituents at the 5-position of the pyrazole ring and at various positions on the benzyl ring significantly impacts their inhibitory activity against sodium-glucose co-transporter 1 (SGLT1). nih.gov Similarly, for 1-benzyl-1H-pyrazole derivatives acting as Receptor Interacting Protein 1 (RIP1) kinase inhibitors, SAR analysis has been crucial in identifying potent compounds. nih.gov These studies often reveal that specific substitutions can enhance potency and selectivity. For example, the introduction of certain groups might lead to additional favorable interactions with the target protein. nih.gov

QSAR models take this a step further by establishing a mathematical relationship between the chemical structure and biological activity. ijnrd.orgjocpr.com For 1H-pyrazole derivatives targeting the Epidermal Growth Factor Receptor (EGFR), a 5D-QSAR model highlighted the importance of hydrogen bond acceptors, hydrophobic fields, and salt bridge fields for their inhibitory activity. nih.gov Such models are valuable for predicting the activity of newly designed compounds, thereby streamlining the drug discovery process. nih.govnih.gov

The following table presents a conceptual SAR summary for pyrazole derivatives based on available literature:

| Position of Substitution | Effect on Activity | General Observation | Reference |

| Pyrazole Ring (Position 5) | Modulates Potency and Selectivity | Small alkyl or electron-withdrawing groups can be beneficial. | nih.gov |

| Benzyl Ring | Influences Potency and Selectivity | Substitution pattern is critical for optimal interaction with the target. | nih.govnih.gov |

| Pyrazole Ring (N1-substituent) | Critical for Activity | The benzyl group is a key pharmacophoric element. | nih.govnih.gov |

Tautomerism and Conformational Analysis via Computational Methods

Pyrazoles can exist in different tautomeric forms, and the position of the proton on the nitrogen atoms can significantly influence their chemical reactivity and biological activity. nih.govresearchgate.net Computational methods are widely used to study the relative stabilities of these tautomers. nih.govresearchgate.netresearchgate.net

For substituted pyrazoles, theoretical calculations, often using DFT methods, can predict the most stable tautomer in the gas phase and in solution. nih.gov The relative stability is highly dependent on the nature and position of the substituents on the pyrazole ring. researchgate.net For example, electron-donating groups at the C5 position and electron-withdrawing groups at the C3 position can favor a specific tautomeric form. researchgate.net

Conformational analysis, also performed using computational methods, investigates the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. mdpi.comnih.govresearchgate.net For "this compound," rotation around the single bond connecting the benzyl group to the pyrazole ring can lead to different conformers. nih.govresearchgate.net Computational studies can determine the energy barriers for these rotations and identify the most stable, low-energy conformations. nih.govresearchgate.net Understanding the preferred conformation is crucial as it dictates how the molecule presents itself to its biological target.

Pharmacological and Biological Research Applications of 1 Benzyl 1h Pyrazole 4 Carbonitrile Derivatives

Medicinal Chemistry Applications

The 1-benzyl-1H-pyrazole-4-carbonitrile core structure is a versatile scaffold in medicinal chemistry, lending itself to a variety of modifications to optimize biological activity. nih.govglobalresearchonline.net The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a common feature in many biologically active compounds. globalresearchonline.netnih.govorientjchem.orgorientjchem.org Its unique electronic properties and ability to form hydrogen bonds make it an attractive component in drug design. orientjchem.org The benzyl (B1604629) group attached to one of the nitrogen atoms and the carbonitrile group at the 4-position of the pyrazole ring provide key points for chemical diversification, allowing for the synthesis of large libraries of derivatives with tailored properties. nih.govresearchgate.net

The synthesis of this compound derivatives often involves multi-component reactions, which are efficient methods for creating complex molecules in a single step. researchgate.netmdpi.com These synthetic strategies enable the systematic exploration of structure-activity relationships (SAR), which is crucial for identifying compounds with enhanced potency and selectivity for specific biological targets. nih.govnih.gov Researchers have successfully synthesized and characterized a multitude of these derivatives, leading to the discovery of compounds with significant potential in various therapeutic areas. nih.gov

Targeted Therapeutic Areas

Derivatives of this compound have shown promise in a range of therapeutic applications, primarily due to their ability to interact with various biological targets. globalresearchonline.netorientjchem.org The inherent versatility of the pyrazole scaffold allows for the development of compounds with activities spanning from kinase inhibition to antimicrobial effects. nih.gov

Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. nih.gov Consequently, kinase inhibitors have become a major focus of drug discovery efforts. nih.gov Derivatives of 1-benzyl-1H-pyrazole have been identified as potent inhibitors of several kinases, highlighting their potential as therapeutic agents in these disease areas. nih.govnih.gov

Receptor Interacting Protein 1 (RIP1) kinase is a key mediator of necroptosis, a form of programmed cell death that is implicated in a variety of inflammatory diseases. nih.gov The inhibition of RIP1 kinase is therefore considered a promising therapeutic strategy for conditions such as pancreatitis. nih.gov

In a notable study, a series of 1-benzyl-1H-pyrazole derivatives were synthesized and evaluated for their ability to inhibit RIP1 kinase. nih.gov Through structural optimization and SAR analysis, a potent inhibitor, compound 4b, was identified. This compound exhibited a high binding affinity for RIP1 kinase and effectively inhibited necroptosis in a cellular assay. nih.gov

Table 1: RIP1 Kinase Inhibition by 1-Benzyl-1H-pyrazole Derivatives

| Compound | RIP1 Kinase Kd (μM) | Cell Necroptosis EC50 (μM) |

|---|---|---|

| 1a | - | - |

| 4b | 0.078 | 0.160 |

Data from a study on the design and synthesis of 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors. nih.gov

The deregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. nih.gov The pyrazole scaffold is a common feature in many approved kinase inhibitors. nih.gov Research has shown that derivatives of 1-benzyl-1H-pyrazole can act as potent inhibitors of various kinases involved in cancer progression. nih.govfrontiersin.orgirjmets.comresearchgate.net For example, certain pyrazole derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial for tumor growth and angiogenesis. frontiersin.org

One study reported the synthesis of novel fused pyrazole derivatives that demonstrated significant anticancer activity against human cancer cell lines. frontiersin.org Several of these compounds exhibited potent dual inhibition of both EGFR and VEGFR-2. frontiersin.org

The rise of antibiotic resistance is a major global health concern, necessitating the development of new antimicrobial agents. nih.gov Pyrazole derivatives have long been recognized for their antimicrobial properties, with numerous studies demonstrating their efficacy against a broad spectrum of bacteria and fungi. nih.govnih.govmdpi.com The this compound scaffold has served as a template for the design of novel antimicrobial compounds. nih.gov

Derivatives of this compound have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The mechanism of action of these compounds can vary, with some targeting essential bacterial enzymes or disrupting cell membrane integrity. nih.gov

A study investigating a series of pyrazole derivatives found that several compounds exhibited moderate to good antibacterial activity against various strains, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov Another study synthesized novel 1,3,5-trisubstituted pyrazole derivatives and screened them for antimicrobial activity. One compound, in particular, demonstrated promising activity against all tested bacterial species.

Table 2: Antibacterial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2a | Staphylococcus aureus | 12 |

| 2a | Escherichia coli | 10 |

| 2d | Staphylococcus aureus | 18 |

| 2d | Escherichia coli | 16 |

Data from a study on the synthesis and antimicrobial activity of 1,3,5-trisubstituted-1H-pyrazole derivatives.

Antimicrobial Activity.

Antifungal Effects

Derivatives of pyrazole-4-carbonitrile have demonstrated notable antifungal properties. Specifically, a class of azopyrazole carbonitrile derivatives has been shown to possess inhibitory activity against certain yeasts. Research indicates that these compounds exhibit a positive intermediate inhibition effect against Candida albicans. nih.gov This is particularly significant as the reference antifungal drug used in the same study, cycloheximide, did not inhibit the growth of this important human pathogen at the tested concentration. nih.gov

In contrast, other related synthesized compounds, such as triazole and phenylenediacetimidate derivatives, did not show any antifungal activity in the same study. nih.gov The antimicrobial activity of the azopyrazole carbonitrile derivatives was found to be broader than the other tested compounds, also showing activity against both Gram-positive and Gram-negative bacteria. nih.gov

| Derivative Class | Fungal Strain | Activity |

| Azopyrazole Carbonitriles | Candida albicans | Positive intermediate inhibition |

Anti-inflammatory Activity

The pyrazole nucleus is a key feature in several anti-inflammatory drugs, and derivatives of this compound are actively being investigated for their anti-inflammatory potential. nih.gov These compounds often work by inhibiting key mediators in the inflammatory pathway.

One area of research focuses on the inhibition of Receptor-Interacting Protein 1 (RIP1) kinase, which plays a crucial role in necroptosis, a form of programmed cell death implicated in inflammatory diseases. nih.gov A series of 1-benzyl-1H-pyrazole derivatives were synthesized and analyzed, leading to the discovery of a potent compound that demonstrated a significant inhibitory effect on RIP1 kinase and cell necroptosis. nih.gov This derivative also showed a considerable ability to protect the pancreas in a mouse model of l-arginine-induced pancreatitis. nih.gov

Other studies have explored different pyrazole structures. For instance, a series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives were synthesized and screened for their anti-inflammatory effects. semanticscholar.org Several of these compounds, particularly those with electron-donating groups at the para position of the phenyl ring, exhibited significant activity when compared to the standard drug diclofenac (B195802) sodium. semanticscholar.org Pyrazoles and pyrazolines are known to possess analgesic and anti-inflammatory activities, often linked to their ability to inhibit lipoxygenase and scavenge free radicals produced during inflammation. nih.gov

| Derivative/Target | Model/Assay | Key Finding | Reference |

| 1-Benzyl-1H-pyrazole derivative (4b) | RIP1 Kinase Inhibition Assay | Potent inhibition (Kd = 0.078 μM) | nih.gov |

| 1-Benzyl-1H-pyrazole derivative (4b) | Cell Necroptosis Inhibitory Assay | Effective inhibition (EC50 = 0.160 μM) | nih.gov |

| 1-Benzyl-1H-pyrazole derivative (4b) | L-arginine-induced pancreatitis mouse model | Pancreas protection | nih.gov |

| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4c, 4e, 4d) | Carrageenan-induced paw edema | Significant activity compared to diclofenac | semanticscholar.org |

Anticancer and Antitumor Activity

The development of novel anticancer agents is a major focus of pyrazole derivative research. nih.gov These compounds have been shown to exert cytotoxic effects against various cancer cell lines through multiple mechanisms of action. nih.gov

For example, novel pyrazole hybrids synthesized using 5-amino-3-(4-(dimethylamino)phenyl)-1-phenyl-1H-pyrazole-4-carbonitrile as a starting material have demonstrated strong cytotoxic activity against human breast cancer (MCF-7) and human colorectal carcinoma (HCT-116) cell lines. nih.gov Structure-activity relationship studies indicate that specific substitutions on the pyrazole ring can significantly enhance anticancer efficacy. nih.gov

Derivatives of 1-benzyl-1H-pyrazole have also been investigated as inhibitors of specific cellular targets involved in cancer progression. Research into RIP1 kinase inhibitors, for example, utilized the human colon cancer cell line HT29 in their necroptosis inhibitory assays. nih.gov Furthermore, pyrazole derivatives have been designed as inhibitors of other key proteins in cancer pathways, such as the Epidermal Growth Factor Receptor (EGFR) and tubulin. nih.gov

| Derivative | Cell Line | Activity (IC50/GI50) |

| Pyrazole hybrid (175) | MCF-7 | 3.74 ± 0.3 µM |

| Pyrazole hybrid (175) | HCT-116 | 4.93 ± 0.3 µM |

| Pyrazole hybrid (176) | MCF-7 | 3.18 ± 0.2 µM |

| Pyrazole hybrid (176) | HCT-116 | 4.63 ± 0.4 µM |

| Pyrazole hybrid (174) | MCF-7 | 6.50 ± 0.5 µM |

| Pyrazole hybrid (174) | HCT-116 | 7.80 ± 0.6 µM |

| 5-amino-1H-pyrazole-4-carbonitrile derivative (177) | MCF-7 | 8.67 ± 0.9 µM |

| 5-amino-1H-pyrazole-4-carbonitrile derivative (177) | HCT-116 | 10.02 ± 1.0 µM |

Antioxidant Activity

Several pyrazole derivatives have been identified as potent antioxidants. The antioxidant capacity of pyrazoles is often attributed to the hydrogen atom on the pyrazole ring's nitrogen (NH proton). nih.gov These compounds can prevent oxidative stress by scavenging free radicals and reducing lipid peroxidation. nih.gov

In one study, a series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives were synthesized and evaluated for their antioxidant potential using various methods, including DPPH, nitric oxide, and hydroxyl radical scavenging assays. semanticscholar.org Two of the synthesized compounds (4c and 4e) showed more potent antioxidant activity than the standard used in the study. semanticscholar.org The presence of electron-donating groups on the phenyl nucleus was found to enhance the antioxidant activity. semanticscholar.org Other research has highlighted various pyrazole derivatives, such as 3,5-diarylpyrazoles and 4,5-dihydropyrazole-1-carbothioamide derivatives, for their significant radical scavenging activity. nih.gov

| Derivative | Assay | Result |

| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4c, 4e) | DPPH, Nitric oxide, Hydroxyl radical scavenging | Potent antioxidant activity, stronger than standard |

Antidiabetic Activity (e.g., SGLT1 Inhibitors)

Derivatives of 1-benzyl-1H-pyrazole are being explored as novel treatments for diabetes. A key target in this area is the sodium-glucose co-transporter 1 (SGLT1), which plays a major role in glucose absorption in the intestine. nih.gov Inhibiting SGLT1 is a promising strategy for managing postprandial hyperglycemia (high blood sugar after a meal). nih.gov

A series of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives have been synthesized and evaluated for their inhibitory activity against SGLT1. nih.gov Through systematic modifications of substituent groups on the pyrazole and phenyl rings, researchers have identified a number of potent and selective SGLT1 inhibitors. nih.gov Representative compounds from this series demonstrated a dose-dependent suppression of blood glucose level increases in diabetic rat models during oral carbohydrate tolerance tests. nih.gov Additionally, the pyrazole scaffold is being investigated for its potential to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), another key target in the development of treatments for type 2 diabetes and obesity. nih.gov

| Derivative Class | Target | Therapeutic Goal | Key Finding |

| 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranosides | SGLT1 | Control of postprandial hyperglycemia | Identified potent and selective inhibitors |

| Pyrazole scaffold derivatives | PTP1B | Treatment of Type 2 Diabetes and obesity | Prominent inhibitory potential observed |

Antiviral Activity (e.g., Anti-HBV, Anti-HIV-1)

The pyrazole core is found in molecules with a wide range of pharmacological activities, including antiviral action. nih.gov Research has specifically targeted the development of pyrazole derivatives for the treatment of Hepatitis B Virus (HBV).

In one line of research, 5-amino-1-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-6-yl)-1H-pyrazole-4-carbonitrile was used as a key intermediate to synthesize a series of pyrazolo[3,4-d]pyrimidine N-glycosides. nih.gov These final compounds were tested for their antiviral activity against HBV and were found to exhibit moderate to high levels of activity, demonstrating the potential of this chemical class in developing new anti-HBV agents. nih.gov While pyrazole derivatives are generally known to have antiviral properties, specific research findings on their activity against HIV-1 are less detailed in the current literature. nih.gov

| Derivative Class | Virus | Activity Level |

| N4-beta-D-glycoside Pyrazolo[3,4-d]pyrimidines | Hepatitis B Virus (HBV) | Moderate to high |

Neurodegenerative Disease Treatment (e.g., Alzheimer's, Parkinson's)

The pyrazole scaffold is a promising structure for the development of therapeutics for neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.gov The broad biological activities of pyrazole derivatives have prompted investigations into their potential as neuroprotective agents. nih.govnih.gov

Reviews of synthetic strategies for pyrazole compounds highlight their application in developing treatments for these diseases. nih.gov For instance, N-propananilide derivatives that incorporate a pyrazole ring have been synthesized and tested for their neuroprotective capabilities. In studies using a 6-OHDA-induced neurotoxicity model, which mimics aspects of Parkinson's disease, these pyrazole-containing derivatives demonstrated neuroprotective effects. nih.gov The inhibition of neuroapoptosis, or nerve cell death, is a key target in the treatment of these devastating diseases. nih.gov

| Derivative Class | Disease Model/Target | Application |

| Pyrazole scaffold derivatives | Alzheimer's & Parkinson's Disease | Development of therapeutics |

| N-propananilide derivatives with pyrazole ring | 6-OHDA Induced Neurotoxicity (Parkinson's model) | Neuroprotective potential |

Adenosine (B11128) Receptor Antagonism (e.g., A2B Adenosine Receptor)

The 1-benzyl-1H-pyrazole moiety is a key structural feature in the study of adenosine receptor antagonists. Specifically, the 1-(3-trifluoromethyl-benzyl)-1H-pyrazol-4-yl group has been identified as a component that can confer high affinity for the human A2B adenosine receptor (AR). plos.org This was notably observed in the potent and selective A2B AR antagonist, CVT-6975. nih.gov

However, research into new series of pyrazolo[4,3-e] plos.orgnih.govnih.govtriazolo[1,5-c]pyrimidine (PTP) derivatives, which incorporated the 1-(3-trifluoromethyl-benzyl)-1H-pyrazole group, yielded unexpected results. These new compounds were found to be inactive at the hA2B AR. nih.gov Instead, they demonstrated potent and selective antagonism at the human A3 adenosine receptor (hA3 AR), with some compounds showing affinity in the nanomolar range. plos.orgnih.gov For instance, the most effective compound in this series, compound 6 , exhibited a high affinity for the hA3 AR with a Ki value of 11 nM and remarkable selectivity over other adenosine receptor subtypes. nih.gov This shift in receptor selectivity highlights the nuanced role of the broader chemical scaffold in dictating the pharmacological profile of these derivatives. plos.orgnih.gov

Table 1: Adenosine Receptor Binding Affinity of a Select PTP Derivative

| Compound | hA3 AR Ki (nM) | Selectivity (A1/A3 and A2A/A3) | Selectivity (A2B/A3) |

|---|---|---|---|

| 6 | 11 | > 9090 | > 909 |

Data sourced from a study on pyrazolo[4,3-e] plos.orgnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives. nih.gov

Mechanisms of Action at the Molecular and Cellular Level

Understanding the molecular and cellular mechanisms through which this compound derivatives exert their effects is crucial for their development as pharmacological tools and potential therapeutics.

Enzyme Activity Modulation

Derivatives of 1-benzyl-1H-pyrazole have been identified as potent modulators of enzyme activity, particularly as kinase inhibitors. Research has demonstrated that these compounds can effectively inhibit Receptor Interacting Protein 1 (RIP1) kinase, an enzyme that plays a critical role in the process of necroptosis, a form of programmed cell death. nih.gov Structure-activity relationship (SAR) analysis of a series of synthesized 1-benzyl-1H-pyrazole derivatives led to the discovery of compound 4b , a potent RIP1 kinase inhibitor with a dissociation constant (Kd) of 0.078 μM. nih.gov In another context, pyrazole derivatives containing a sulfonamide moiety have shown inhibitory effects on carbonic anhydrase (CA) isoenzymes, hCA I and hCA II. nih.gov

Receptor Interaction Studies

Molecular docking studies have provided valuable insights into how these pyrazole derivatives interact with their receptor targets. For the A2B adenosine receptor, the 1-benzyl-1H-pyrazole group is predicted to interact with key amino acid residues such as Met272 and residues within the second extracellular loop (EL2), specifically Leu172-Glu174. plos.org

Conversely, when interacting with the A3 adenosine receptor, the 1-benzyl-1H-pyrazole moiety of the PTP derivatives adopts a binding mode that places it near residues Gln167 (in EL2), Leu264, and Tyr265. plos.org These computational studies help to rationalize the observed experimental binding affinities and the unexpected shift in selectivity from the A2B to the A3 receptor. plos.orgnih.gov The topological features of the A3 receptor appear to better accommodate this new series of compounds compared to the other adenosine receptor subtypes. plos.org

Modulation of Intracellular Reactive Oxygen Species (ROS) Levels

The pyrazole scaffold is also associated with the modulation of intracellular reactive oxygen species (ROS). While direct studies on this compound are limited in this specific context, related pyrazole derivatives have been investigated as inhibitors of enzymes like xanthine (B1682287) oxidase (XO), which is a known producer of ROS. nih.gov The production of ROS by XO can lead to oxidative damage and is implicated in various clinical disorders. nih.gov By inhibiting such enzymes, pyrazole derivatives could potentially reduce ROS levels, thereby preventing ROS-mediated damage to DNA, RNA, lipids, and proteins. This antioxidant potential is a significant area of interest, as dysregulated ROS homeostasis is linked to numerous pathological conditions, including cardiovascular and neurodegenerative diseases. nih.gov

Preclinical Pharmacological Evaluation

The therapeutic potential of 1-benzyl-1H-pyrazole derivatives is further assessed through rigorous preclinical pharmacological evaluations, which include a variety of in vitro assays.

In Vitro Assays (e.g., Cell Necroptosis Inhibition Assay)

In vitro assays are fundamental to characterizing the biological activity of these compounds at a cellular level. Following the discovery of their ability to inhibit RIP1 kinase, 1-benzyl-1H-pyrazole derivatives were tested in cell-based assays for their ability to prevent necroptosis. nih.gov Compound 4b , which showed high affinity for RIP1 kinase, was evaluated in a cell necroptosis inhibitory assay and demonstrated a potent effect with an EC50 value of 0.160 μM. nih.gov This finding confirms that the enzymatic inhibition observed in biochemical assays translates to a functional cellular response, underscoring the potential of these compounds in diseases where necroptosis is a key pathological factor. nih.gov

Table 2: In Vitro Activity of a RIP1 Kinase Inhibitor

| Compound | Target | Assay Type | Potency |

|---|---|---|---|

| 4b | RIP1 Kinase | Binding Assay | Kd = 0.078 μM |

| 4b | Necroptosis | Cell Necroptosis Inhibition | EC50 = 0.160 μM |

Data sourced from a study on 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors. nih.gov

In Vivo Animal Models (e.g., Pancreatitis Mouse Model, Xenograft Models)

The therapeutic potential of 1-benzyl-1H-pyrazole derivatives has been substantiated in preclinical animal models, particularly in the context of inflammatory diseases. One notable example involves the evaluation of a derivative in an L-arginine-induced pancreatitis mouse model. nih.gov Pancreatitis is a condition characterized by inflammation of the pancreas, and necroptosis, a form of programmed necrosis, is a key mechanism in its pathogenesis. Receptor-interacting protein 1 (RIP1) kinase is a critical player in the necroptosis pathway, making it a valuable therapeutic target. nih.gov

In a study focused on developing RIP1 kinase inhibitors, a series of 1-benzyl-1H-pyrazole derivatives were synthesized. One potent compound, identified as 4b , emerged from this research. This compound demonstrated a significant ability to protect the pancreas from damage in the pancreatitis mouse model, highlighting the in vivo efficacy of this class of compounds in treating diseases related to necrosis. nih.gov

Pharmacokinetic and Pharmacodynamic Profiles

The viability of a compound as a potential drug is heavily dependent on its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. Research into this compound derivatives has included assessments of these crucial parameters.

Bioavailability Assessment

While specific bioavailability percentages for this compound itself are not detailed in the provided research, related studies on pyrazole derivatives underscore the importance of this parameter. For instance, in silico ADMET studies on pyrazole-carboxamide derivatives calculated Human Intestinal Absorption (HIA) values. The most active compounds in one study showed HIA values of 85.328% and 83.593%, indicating good absorption potential from the human gut. nih.gov Another study on benzodioxin pyrazoline derivatives found that one compound, DBDP-9 , had a predicted oral absorption value of 91.36%. biointerfaceresearch.com These findings suggest that the pyrazole scaffold, a core component of the title compound, can be part of molecules with high predicted bioavailability.

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions

In silico ADMET prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable drug-like properties and to flag potential liabilities. Various pyrazole derivatives have been subjected to these computational analyses.